

An In-depth Technical Guide to Boc-D-homoserine

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This guide provides a comprehensive overview of N- α -tert-Butoxycarbonyl-D-homoserine (**Boc-D-homoserine**), a crucial protected amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry.

Core Properties and Specifications

Boc-D-homoserine is a derivative of the non-proteinogenic amino acid D-homoserine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing the amino group from participating in unwanted side reactions during the formation of peptide bonds. The Boc group can be readily removed under moderately acidic conditions, which do not affect other acid-labile protecting groups that may be present on amino acid side chains.

The physical and chemical properties of **Boc-D-homoserine** are summarized in the table below for easy reference.

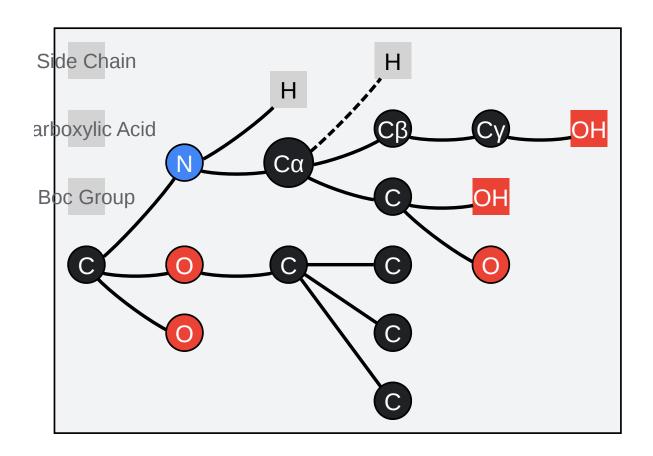


Property	Value	Citations
Molecular Weight	219.24 g/mol	[1][2][3]
Molecular Formula	C ₉ H ₁₇ NO ₅	[1][4]
Appearance	White to off-white solid/powder	
IUPAC Name	(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic	
SMILES	CC(C)(C)OC(=O)NINVALID- LINKC(=O)O	_
CAS Number	745011-75-0, 67198-87-2	
Solubility	Soluble in DMSO	
Storage (Powder)	-20°C for 3 years, 4°C for 2 years	_
Storage (In Solvent)	-80°C for 6 months, -20°C for 1 month	_

Chemical Structure

The two-dimensional chemical structure of **Boc-D-homoserine** illustrates the key functional groups: the tert-butoxycarbonyl (Boc) protecting group, the chiral center at the alpha-carbon, the carboxylic acid, and the hydroxyl group at the end of the side chain.





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Caption: 2D structure of **Boc-D-homoserine**.

Applications in Research and Drug Development

Boc-D-homoserine is a valuable building block in synthetic organic chemistry and medicinal chemistry.

- Peptide Synthesis: Its primary application is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. As a protected amino acid, it allows for the controlled, stepwise addition of amino acid residues to a growing peptide chain. The homoserine moiety itself can be a critical component of biologically active peptides and peptidomimetics.
- Synthesis of Unnatural Amino Acids: **Boc-D-homoserine** serves as a versatile precursor for the synthesis of other non-canonical amino acids. For instance, it is a key starting material



for producing azidohomoalanine (AHA), a methionine surrogate used for bioorthogonal protein labeling.

Drug Design and Discovery: The unique structure of homoserine derivatives makes them
interesting candidates for drug development. They are utilized in the design of enzyme
inhibitors and other therapeutic agents where the side chain can be further modified to
optimize binding and biological activity. While not a direct application, the related compound
Boc-D-serine is used in the synthesis of the anti-epileptic drug Lacosamide and novel βlactamase inhibitors, highlighting the importance of Boc-protected D-amino acids in
pharmaceutical development.

Experimental Protocols

While specific experimental conditions can vary, the following outlines a general protocol for the incorporation of **Boc-D-homoserine** in a standard Boc-based solid-phase peptide synthesis (SPPS) workflow.

Protocol: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes the key steps for adding a Boc-protected amino acid, such as **Boc-D-homoserine**, to a resin-bound peptide chain.

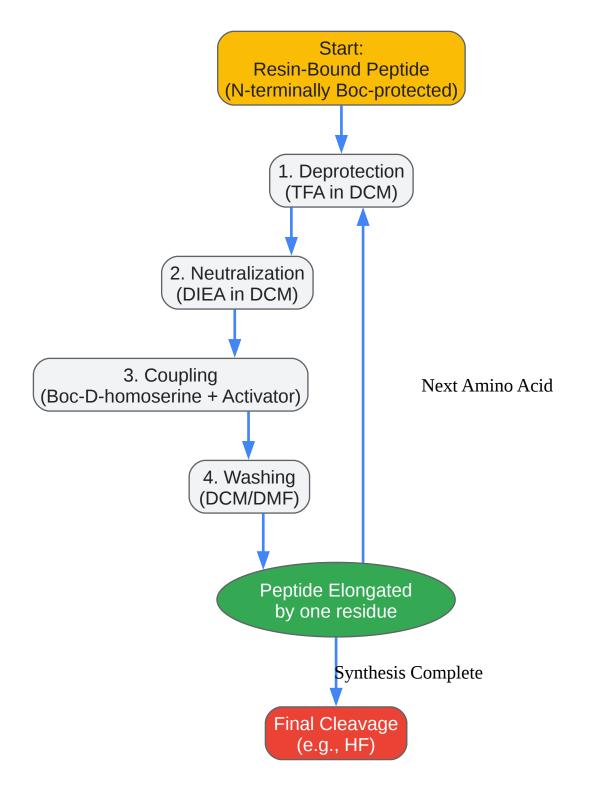
- Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the first amino acid is already attached.
- Deprotection (Boc Removal):
 - Wash the resin-bound peptide with a solvent like dichloromethane (DCM).
 - Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for approximately 15-30 minutes to remove the N-terminal Boc group. A short pre-wash (5 minutes) with the TFA/DCM solution can be performed.
 - Wash the resin thoroughly with DCM and then a neutralization buffer (e.g., 10% diisopropylethylamine (DIEA) in DCM) to neutralize the newly formed N-terminal ammonium salt.



- Wash again with DCM to remove excess base.
- · Coupling (Amino Acid Addition):
 - Dissolve Boc-D-homoserine and a coupling agent (e.g., dicyclohexylcarbodiimide (DCC)
 or HBTU) in a suitable solvent like DCM or dimethylformamide (DMF).
 - Add the activated amino acid solution to the deprotected, resin-bound peptide.
 - Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
 - Monitor the reaction for completion using a qualitative test (e.g., ninhydrin test).
- Washing:
 - After the coupling is complete, wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
- Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

The following diagram illustrates the logical workflow of this synthetic cycle.





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